N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide
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Description
The compound “2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide”, also known as DCADA, is a synthetic organic compound that belongs to the family of heterocyclic compounds1. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton that is significantly involved in various biological processes1.
Synthesis Analysis
DCADA can be synthesized by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol1.
Molecular Structure Analysis
The molecular formula of DCADA is C6H8ClNO3S1. The InChI key is PMGOLXUFJBBKQZ-UHFFFAOYSA-N1. The SMILES representation is C1C (C=CS1 (=O)=O)NC (=O)CCl1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving DCADA. However, it is a versatile compound that can be used in a variety of experiments and has been used in a number of studies1.Physical And Chemical Properties Analysis
DCADA is a white to light yellow powder1. It is highly soluble in water, acetone, and methanol, but insoluble in many organic solvents1. The chemical formula of DCADA is C7H9ClN2O3S, and its molecular weight is 232.68 g/mol1. The melting point of DCADA is 178-180℃, and the boiling point is 474.4℃ at 760 mmHg1.
Safety And Hazards
Future Directions
Chloroacetamide derivatives are utilized in organic synthesis, showcasing their versatility in forming various complex molecules1. For instance, studies have explored the synthesis of different acetamide derivatives to evaluate their structural properties and potential as intermediates in organic synthesis1. In the realm of materials science, chloroacetamide derivatives have been characterized for their potential use in various applications1.
Please note that the information provided is based on the compound “2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide” and might not be directly applicable to “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide”. For a comprehensive analysis of the latter, more specific research would be needed.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(12-11-16-7-3-1-4-8-16)20(17-9-5-2-6-10-17)18-13-14-24(22,23)15-18/h1-10,13-14,18H,11-12,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKSYBUXNTFEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,3-diphenylpropanamide |
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